5-{[4-(3-Fluoropropoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Description
This compound belongs to the class of barbiturate derivatives characterized by a 1,3-diazinane-2,4,6-trione core. The structure features a 4-(3-fluoropropoxy)phenyl substituent at the 5-position, introduced via a methylidene bridge.
Properties
IUPAC Name |
5-[[4-(3-fluoropropoxy)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c1-18-14(20)13(15(21)19(2)16(18)22)10-11-4-6-12(7-5-11)23-9-3-8-17/h4-7,10H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUIZVBJHHYHKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCCCF)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-{[4-(3-Fluoropropoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a diazinane ring system with a fluoropropoxy phenyl group that may influence its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Specifically:
- In vitro studies have shown that derivatives with similar structural motifs can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that related diazinane derivatives exhibited cytotoxic effects against MKN-45 gastric adenocarcinoma cells, outperforming conventional chemotherapeutics like Paclitaxel in terms of efficacy .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Enzyme assays suggest that it may inhibit key enzymes involved in cancer metabolism and proliferation. For example:
- Inhibitory activity against certain kinases has been documented for structurally related compounds. These enzymes play crucial roles in signaling pathways that regulate cell growth and survival .
Toxicity and Safety Profile
While the biological activities are promising, safety assessments are essential:
- Toxicity studies have indicated that certain derivatives may cause skin irritation and eye damage at high concentrations . It is crucial to evaluate the therapeutic index to ensure safe application in clinical settings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway may include:
- Formation of the diazinane core through cyclization reactions.
- Introduction of the fluoropropoxy phenyl moiety via nucleophilic substitution or coupling reactions.
- Final modifications to achieve the desired functional groups.
Case Studies
Several case studies highlight the compound's potential applications:
- Case Study 1: A recent investigation into the efficacy of diazinane derivatives revealed that specific substitutions significantly enhance anticancer activity against breast cancer cell lines .
- Case Study 2: Another study focused on enzyme inhibition showed promising results in modulating metabolic pathways in cancer cells, suggesting a dual mechanism of action for compounds in this class .
Scientific Research Applications
The presence of the fluoropropoxy group and diazinane trione core suggests potential interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that compounds similar to 5-{[4-(3-Fluoropropoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione exhibit promising anticancer properties. The mechanism of action often involves:
- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Interference with cell cycle progression leading to reduced proliferation.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of related diazinane derivatives on various cancer cell lines using the MTT assay. The results showed significant cytotoxicity with IC50 values indicating effective inhibition of cell growth.
| Compound ID | Cell Line | IC50 (µg/mL) |
|---|---|---|
| A1 | MCF-7 | 5.12 |
| A2 | HepG2 | 8.45 |
Antimicrobial Properties
The compound may also possess antimicrobial activity against a range of pathogens. Research indicates that derivatives with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Antibacterial Activity
In vitro studies have demonstrated that certain substitutions enhance antibacterial activity:
| Compound ID | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| B1 | Staphylococcus aureus | 30 |
| B2 | Escherichia coli | 45 |
Neuroprotective Effects
Preliminary findings suggest that the compound could exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanisms may include:
- Reduction of Oxidative Stress : Modulating oxidative stress pathways.
- Neuroinflammation Inhibition : Decreasing inflammatory markers in neuronal cells.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs differ primarily in the substituents on the benzylidene ring. Key examples include:
Key Observations :
- Electron Effects : The 3-fluoropropoxy group in the target compound is electron-withdrawing due to fluorine’s electronegativity, which may reduce the barbiturate core’s acidity compared to methoxy-substituted analogs .
- Planarity : Crystal studies of 5-(3,4-dimethoxybenzylidene) analogs reveal near-planar structures stabilized by intramolecular C-H···O interactions, a feature likely shared across this class .
Physicochemical Properties
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
